![molecular formula C19H23N7O B7544771 1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)
1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea, commonly known as EMTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biological research. EMTU is a urea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mechanism of Action
EMTU selectively inhibits the adenosine A2A receptor, which is a G protein-coupled receptor that is involved in the regulation of dopamine release in the brain. EMTU binds to the A2A receptor with high affinity, leading to a decrease in dopamine release. This mechanism of action has been shown to be effective in the treatment of Parkinson's disease, as well as in the regulation of glucose metabolism.
Biochemical and Physiological Effects
EMTU has been shown to have various biochemical and physiological effects, including the regulation of dopamine release in the brain, the regulation of glucose metabolism, and the treatment of cancer and inflammation. EMTU has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
EMTU has several advantages in lab experiments, including its high purity and yield, as well as its selective inhibition of the adenosine A2A receptor. However, EMTU also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
Future research on EMTU should focus on its potential applications in the treatment of Parkinson's disease, as well as its role in the regulation of glucose metabolism and the treatment of cancer and inflammation. Further research is also needed to fully understand the mechanism of action of EMTU and its potential side effects, as well as to develop new synthesis methods for EMTU that are more efficient and cost-effective.
Synthesis Methods
EMTU can be synthesized using various methods, including the reaction of N-ethyl-N-methyl-2-nitroaniline with 4-(1H-tetrazol-1-yl)phenyl isocyanate, followed by reduction of the nitro group with zinc and ammonium chloride. Another method involves the reaction of N-ethyl-N-methyl-2-nitroaniline with 4-(1H-tetrazol-1-yl)phenyl isocyanate in the presence of sodium methoxide. Both methods have been used to synthesize EMTU with high yields and purity.
Scientific Research Applications
EMTU has been used in various scientific research applications, including the study of the role of the adenosine A2A receptor in Parkinson's disease. EMTU has been shown to selectively inhibit the A2A receptor, which is involved in the regulation of dopamine release in the brain. EMTU has also been used in the study of the role of the A2A receptor in the regulation of glucose metabolism, as well as in the treatment of cancer and inflammation.
properties
IUPAC Name |
1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-25(18-7-5-4-6-15(18)2)13-12-20-19(27)22-16-8-10-17(11-9-16)26-14-21-23-24-26/h4-11,14H,3,12-13H2,1-2H3,(H2,20,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUVBINQYLWYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC(=O)NC1=CC=C(C=C1)N2C=NN=N2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.